molecular formula C14H19BO4 B1450176 3-Formyl-2-methoxyphenylboronic acid pinacol ester CAS No. 1356638-77-1

3-Formyl-2-methoxyphenylboronic acid pinacol ester

Cat. No.: B1450176
CAS No.: 1356638-77-1
M. Wt: 262.11 g/mol
InChI Key: SYGGRAHIRANTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-2-methoxyphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H19BO4. It is a derivative of phenylboronic acid, where the boronic acid group is protected by a pinacol ester, and the phenyl ring is substituted with a formyl group and a methoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methoxyphenylboronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors for the borylation step and automated systems for the esterification process to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-methoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Catalysts such as palladium or nickel, and hydrogen sources like formic acid or hydrogen gas.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: 3-Formyl-2-methoxybenzene.

    Hydrolysis: 3-Formyl-2-methoxyphenylboronic acid.

Mechanism of Action

The primary mechanism of action for 3-Formyl-2-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

3-Formyl-2-methoxyphenylboronic acid pinacol ester can be compared with other boronic acid pinacol esters, such as:

The unique combination of the formyl and methoxy groups in this compound provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-16)12(11)17-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGGRAHIRANTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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